2-Pyridyl trifluoromethanesulfonate
Overview
Description
2-Pyridyl trifluoromethanesulfonate, also known as 2-Pyridyl triflate, is a heterocyclic building block . It is used in laboratory chemicals .
Synthesis Analysis
2-Pyridyl trifluoromethanesulfonate can be involved in the synthesis of various compounds. For instance, it can be used in the preparation of pyridinium salts . It can also be used in a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines .Molecular Structure Analysis
The molecular formula of 2-Pyridyl trifluoromethanesulfonate is C6H4F3NO3S . Its molecular weight is 227.16 .Chemical Reactions Analysis
2-Pyridyl trifluoromethanesulfonate can participate in various chemical reactions. For example, it can be used in the preparation of pyridinium salts . It can also be used in a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines .Physical And Chemical Properties Analysis
2-Pyridyl trifluoromethanesulfonate is a clear, colorless liquid . It has a boiling point of 108°C and a flash point of 27°C . The refractive index is 1.435 .Scientific Research Applications
Application in Organic Synthetic Chemistry
- Summary of the Application : 2-Pyridyl trifluoromethanesulfonate may be used in the preparation of pyridinium salts . These salts are important in various chemical reactions and have applications in different fields of chemistry.
- Methods of Application : The specific methods of application or experimental procedures would depend on the exact reaction being carried out. In general, 2-Pyridyl trifluoromethanesulfonate would be added to the reaction mixture to facilitate the formation of the desired pyridinium salts .
Application in the Synthesis of 2-Pyridone Derivatives
- Summary of the Application : A 2-pyridone ring is a frequently occurring subunit in natural products, biologically active compounds, and pharmaceutical targets. Thus, the selective synthesis of substituted 2-pyridone derivatives through decoration and/or formation of pyridone rings has been one of the important longstanding subjects in organic synthetic chemistry .
- Methods of Application : The specific methods of application or experimental procedures would depend on the exact reaction being carried out. In general, 2-Pyridyl trifluoromethanesulfonate would be added to the reaction mixture to facilitate the formation of the desired 2-pyridone derivatives .
Application in the Synthesis of [1,2,4]Triazolo[1,5-a]Pyridines
- Summary of the Application : 2-Pyridyl trifluoromethanesulfonate is used in the synthesis of functionalized [1,2,4]triazolo[1,5-a]pyridine derivatives . These derivatives are important in various chemical reactions and have applications in different fields of chemistry.
- Methods of Application : The protocol involves a palladium catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate .
Application in Site-Selective C–H Functionalization on 2-Pyridones
- Summary of the Application : 2-Pyridyl trifluoromethanesulfonate is used in site-selective C–H functionalization on 2-pyridones . This process is important in the synthesis of various bioactive molecules and pharmaceutical agents.
- Methods of Application : The specific methods of application or experimental procedures would depend on the exact reaction being carried out. In general, 2-Pyridyl trifluoromethanesulfonate would be added to the reaction mixture to facilitate the site-selective C–H functionalization .
Application in the Preparation of Pyridinium Salts
- Summary of the Application : 2-Pyridyl trifluoromethanesulfonate may be used in the preparation of pyridinium salts . These salts are important in various chemical reactions and have applications in different fields of chemistry.
- Methods of Application : The specific methods of application or experimental procedures would depend on the exact reaction being carried out. In general, 2-Pyridyl trifluoromethanesulfonate would be added to the reaction mixture to facilitate the formation of the desired pyridinium salts .
- Results or Outcomes : The outcome of the reaction would be the formation of pyridinium salts. .
Application in Cross-Coupling Arylations
- Summary of the Application : 2-Pyridyl trifluoromethanesulfonate is used in cross-coupling arylations . This process is important in the synthesis of various bioactive molecules and pharmaceutical agents.
- Methods of Application : The specific methods of application or experimental procedures would depend on the exact reaction being carried out. In general, 2-Pyridyl trifluoromethanesulfonate would be added to the reaction mixture to facilitate the cross-coupling arylations .
Safety And Hazards
2-Pyridyl trifluoromethanesulfonate is considered hazardous. It is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .
Future Directions
2-Pyridyl trifluoromethanesulfonate has potential applications in the synthesis of various compounds. For instance, it can be used in the preparation of pyridinium salts . It can also be used in a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines, which could be applied to the synthesis of leishmania CRK3 inhibitors .
properties
IUPAC Name |
pyridin-2-yl trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO3S/c7-6(8,9)14(11,12)13-5-3-1-2-4-10-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLRMVLTWJTLFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398164 | |
Record name | 2-Pyridyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridyl trifluoromethanesulfonate | |
CAS RN |
65007-00-3 | |
Record name | 2-Pyridyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Pyridyl Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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